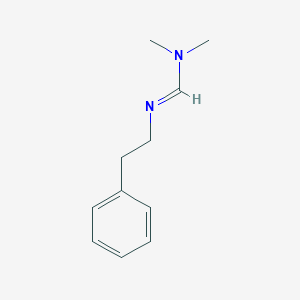

N,N-Dimethyl-N'-phenethylformamidine

Description

N,N-Dimethyl-N'-phenethylformamidine (CAS: 1783-25-1), also known as N,N-dimethyl-N'-phenylmethanimidamide, is a formamidine derivative with the molecular formula C₉H₁₂N₂ and a molecular weight of 148.2050 g/mol . Its IUPAC name reflects its structure: a formamidine backbone (H₂N–CH=N–R) substituted with dimethylamine (–N(CH₃)₂) and phenethyl (–C₆H₅) groups. Key properties include:

- Boiling Point: 406–408 K (at 0.026 atm) .

- Electronic Features: The polarized C=N bond facilitates reactivity in synthetic applications, such as nucleophilic additions or cyclizations .

- Applications: Used as a building block in organophosphorus chemistry (e.g., dichlorophosphoranides) and studied for bioactivity based on ADMET properties .

Propriétés

Numéro CAS |

15795-36-5 |

|---|---|

Formule moléculaire |

C11H16N2 |

Poids moléculaire |

176.26 g/mol |

Nom IUPAC |

N,N-dimethyl-N'-(2-phenylethyl)methanimidamide |

InChI |

InChI=1S/C11H16N2/c1-13(2)10-12-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |

Clé InChI |

KPDUVWBTRFPCGC-UHFFFAOYSA-N |

SMILES |

CN(C)C=NCCC1=CC=CC=C1 |

SMILES canonique |

CN(C)C=NCCC1=CC=CC=C1 |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of formamidine, N,N-dimethyl-N’-phenethyl-, typically involves the reaction between aromatic amines and ethyl orthoformate in the presence of an acid catalyst . One efficient method uses sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst, which promotes the preparation of N,N-diphenylformamidines from various aromatic amines . This method is advantageous due to its mild reaction conditions, short reaction times, and high yields. Additionally, the catalyst can be reused multiple times without losing its activity .

Analyse Des Réactions Chimiques

Formamidine, N,N-dimethyl-N’-phenethyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include formic acid, ethyl orthoformate, and various acid catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with formic acid can lead to the formation of N-formyl compounds, which are valuable intermediates in organic synthesis .

Applications De Recherche Scientifique

Formamidine, N,N-dimethyl-N’-phenethyl-, has several scientific research applications. In chemistry, it is used as a protecting group for primary amines, auxiliaries in asymmetric synthesis, and linkers in solid-phase synthesis . In biology and medicine, formamidines have been explored for their potential as antimalarial agents and pesticides . Additionally, formamidinium-based perovskites have been investigated for their use in high-efficiency and stable solar cells .

Mécanisme D'action

The mechanism of action of formamidine, N,N-dimethyl-N’-phenethyl-, involves its interaction with specific molecular targets and pathways. For instance, formamidines can coordinate to metal centers to form chelating, bridging, and chelating/bridging bonding modes . This coordination chemistry is crucial for their biological and pharmacological activities. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Substituent Variations and Reactivity

Formamidines exhibit diverse reactivity depending on substituents. Below is a comparative analysis:

Key Observations :

Physical Properties

Comparative data on boiling points and molecular weights highlight trends:

Analysis : The target compound’s relatively low molecular weight and moderate boiling point suggest volatility under reduced pressure, making it suitable for gas-phase reactions . Lack of data for analogs underscores the need for further experimental studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.